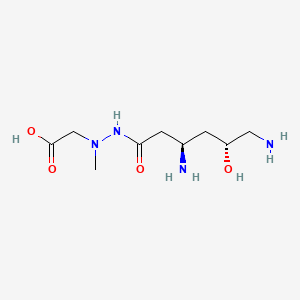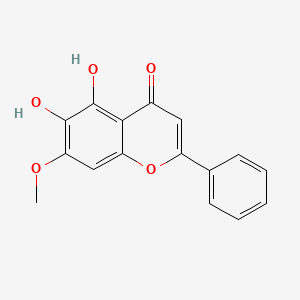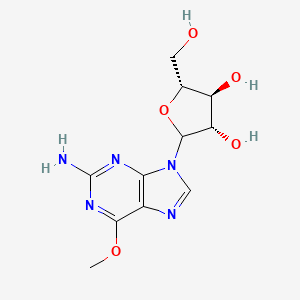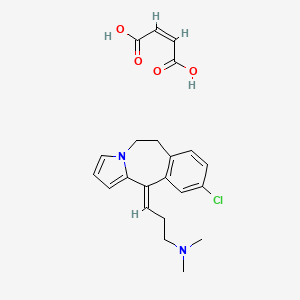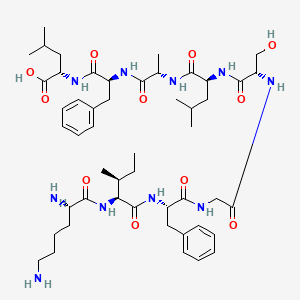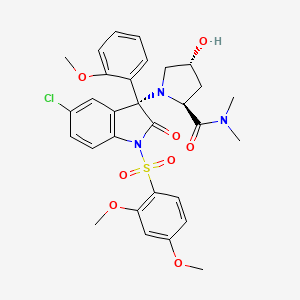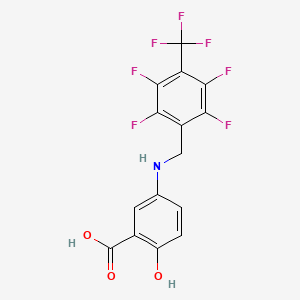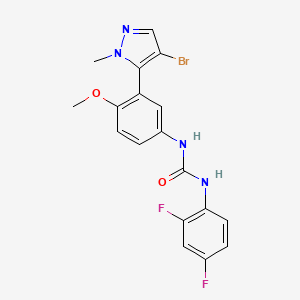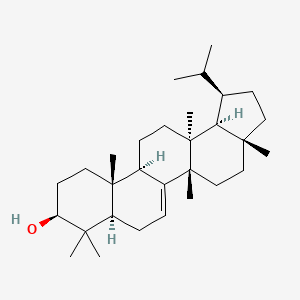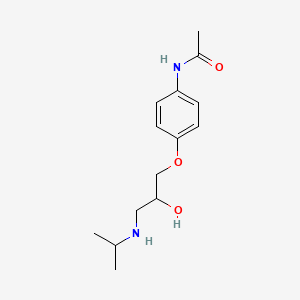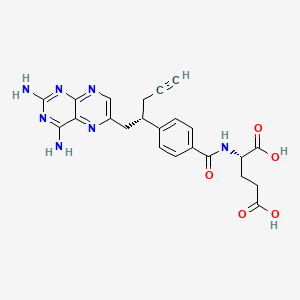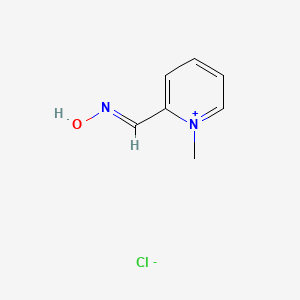
Pridefine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as a balanced reuptake inhibitor of serotonin, dopamine, and norepinephrine, and also has some weak releasing activity . Despite its promising pharmacological profile, it was never marketed.
Preparation Methods
The synthesis of pridefine hydrochloride involves the formation of the pyrrolidine ring, which is a common structural motif in many biologically active compounds. One of the methods for synthesizing pyrrolidine derivatives involves the cyclization of appropriate precursors under specific conditions. For example, the Hantzsch pyridine synthesis is a well-known method that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Pridefine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Pridefine hydrochloride has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reuptake inhibition of neurotransmitters. In biology and medicine, it has been investigated for its antidepressant properties and its ability to treat alcoholism .
Mechanism of Action
The mechanism of action of pridefine hydrochloride involves the inhibition of the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The molecular targets of this compound include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By inhibiting these transporters, this compound prolongs the action of these neurotransmitters and exerts its antidepressant effects .
Comparison with Similar Compounds
Pridefine hydrochloride can be compared with other similar compounds such as desoxypipradrol, diphenylprolinol, etifelmine, pipradrol, and piroheptine . These compounds also act as reuptake inhibitors of neurotransmitters and have been investigated for their potential therapeutic applications. this compound is unique in its balanced inhibition of serotonin, dopamine, and norepinephrine reuptake, which contributes to its distinct pharmacological profile.
Properties
CAS No. |
23239-78-3 |
|---|---|
Molecular Formula |
C19H22ClN |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-benzhydrylidene-1-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,2,13-15H2,1H3;1H |
InChI Key |
NXYDGUJRZMAZQD-UHFFFAOYSA-N |
SMILES |
CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1.Cl |
Canonical SMILES |
CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
23239-78-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-1118, Pridefine HCl, Pridefine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


